Ethyl 3,3-bis((2-ethoxy-2-oxoethyl)thio)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 267-958-1, also known as [1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate), is a complex organic compound. It is primarily used as a pigment and is known for its bright red color. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
The preparation of EINECS 267-958-1 involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions. . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the pigment.
Analyse Chemischer Reaktionen
EINECS 267-958-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxides, while substitution reactions may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
EINECS 267-958-1 has a wide range of scientific research applications:
Chemistry: It is used as a pigment in various chemical formulations, including paints, coatings, and plastic products.
Biology: The compound’s stability and resistance to light and heat make it useful in biological staining and imaging techniques.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of EINECS 267-958-1 primarily involves its interaction with light and heat. The compound’s molecular structure allows it to absorb and reflect specific wavelengths of light, giving it its characteristic bright red color. This property is utilized in various applications, from pigments in paints to biological staining.
Vergleich Mit ähnlichen Verbindungen
EINECS 267-958-1 can be compared with other similar compounds, such as:
Sulfur Red 11: Another pigment with similar properties and applications.
Pigment Red 108: Known for its bright red color and stability.
Bismuth sulfide derivatives: These compounds share similar preparation methods and applications.
The uniqueness of EINECS 267-958-1 lies in its specific molecular structure, which provides exceptional stability and resistance to light and heat, making it a preferred choice in various industrial and scientific applications .
Eigenschaften
CAS-Nummer |
67959-61-9 |
---|---|
Molekularformel |
C14H24O6S2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
ethyl 3,3-bis[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate |
InChI |
InChI=1S/C14H24O6S2/c1-5-18-11(15)8-14(4,21-9-12(16)19-6-2)22-10-13(17)20-7-3/h5-10H2,1-4H3 |
InChI-Schlüssel |
SHNHPBBQUGHACF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)(SCC(=O)OCC)SCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.